molecular formula C10H7NO2S B3059777 6-(2-Formylthiophen-4-YL)-2-hydroxypyridine CAS No. 1261907-68-9

6-(2-Formylthiophen-4-YL)-2-hydroxypyridine

Cat. No.: B3059777
CAS No.: 1261907-68-9
M. Wt: 205.23
InChI Key: JLVXHACLEYZJDV-UHFFFAOYSA-N
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Description

6-(2-Formylthiophen-4-YL)-2-hydroxypyridine: is a chemical compound that has garnered attention in various fields of research due to its unique structural properties. This compound consists of a pyridine ring substituted with a hydroxyl group at the 2-position and a formylthiophene group at the 6-position. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Formylthiophen-4-YL)-2-hydroxypyridine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors like acetylene and sulfur.

    Formylation: The thiophene ring is then formylated using reagents such as formic acid or formyl chloride under acidic conditions.

    Pyridine Ring Formation: The pyridine ring is synthesized separately, often starting from pyridine derivatives.

    Coupling Reaction: The formylthiophene and hydroxypyridine are coupled together using a suitable coupling agent like palladium catalysts under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 6-(2-Formylthiophen-4-YL)-2-hydroxypyridine can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions at the pyridine ring or the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives, amine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biomolecular Interactions: The compound can be used to study interactions with biomolecules like proteins and nucleic acids due to its unique functional groups.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 6-(2-Formylthiophen-4-YL)-2-hydroxypyridine exerts its effects depends on its interaction with molecular targets. The hydroxyl and formyl groups can form hydrogen bonds and other interactions with proteins, enzymes, or nucleic acids, influencing their function. The compound can also participate in redox reactions, altering the oxidative state of biological molecules.

Comparison with Similar Compounds

  • 6-(2-Formylthiophen-4-yl)nicotinic acid
  • 2-(2-Formylthiophen-4-yl)-5-hydroxypyridine

Comparison:

  • 6-(2-Formylthiophen-4-yl)nicotinic acid: Similar in structure but contains a carboxylic acid group instead of a hydroxyl group, which can influence its reactivity and applications.
  • 2-(2-Formylthiophen-4-yl)-5-hydroxypyridine: Similar but with the hydroxyl group at a different position, affecting its chemical behavior and potential uses.

Uniqueness: 6-(2-Formylthiophen-4-YL)-2-hydroxypyridine is unique due to the specific positioning of its functional groups, which provides distinct reactivity and interaction profiles compared to its analogs.

Properties

IUPAC Name

4-(6-oxo-1H-pyridin-2-yl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-5-8-4-7(6-14-8)9-2-1-3-10(13)11-9/h1-6H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVXHACLEYZJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682682
Record name 4-(6-Oxo-1,6-dihydropyridin-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-68-9
Record name 4-(6-Oxo-1,6-dihydropyridin-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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